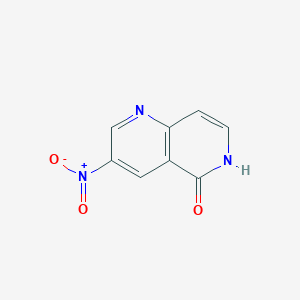

3-nitro-1,6-naphthyridin-5(6H)-one

Description

Significance of Nitrogen-Containing Heterocycles in Advanced Organic Chemistry

Nitrogen-containing heterocycles are organic compounds that incorporate nitrogen atoms within a ring structure. lgcstandards.com This class of molecules is of paramount importance in advanced organic and medicinal chemistry. 001chemical.com Their structural diversity and the unique properties conferred by the nitrogen heteroatom—such as basicity, hydrogen bonding capability, and the ability to coordinate with metal ions—make them exceptionally versatile. molcore.com

These compounds are fundamental building blocks in nature, constituting the core of many essential biomolecules like nucleic acids, vitamins, hormones, and alkaloids. molcore.com This natural prevalence has inspired chemists to utilize nitrogen heterocycles as "privileged structures" in drug discovery. A significant percentage of FDA-approved small-molecule drugs, estimated to be around 59%, feature a nitrogen-containing heterocyclic core. molcore.com Beyond pharmaceuticals, their applications extend to agrochemicals, dyes, corrosion inhibitors, and polymers, highlighting their broad industrial and research relevance. molcore.comfujifilm.com

Overview of Naphthyridinone Systems in Contemporary Research

Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. nih.govorganic-chemistry.org There are six possible isomers of naphthyridine, distinguished by the relative positions of the two nitrogen atoms. organic-chemistry.org The 1,6-naphthyridine (B1220473) isomer is one of these six variations. organic-chemistry.org

Naphthyridinones are a subclass of naphthyridines that feature a carbonyl group (C=O) in one of the rings, resulting in a lactam structure. These scaffolds are of significant interest in medicinal chemistry. For instance, the general structure of 1,6-naphthyridin-5(6H)-one possesses both a pyridine-naphthalene ring system and an active NH group, presenting potential functional groups for synthesizing new drug candidates. cymitquimica.com The broader family of 1,6-naphthyridin-2(1H)-ones, a closely related scaffold, encompasses over 17,000 compounds found in numerous patents, indicating a high level of research interest in their potential biomedical applications. nih.govmdpi.com The synthesis of these systems can be approached in various ways, often by constructing the second ring onto a pre-formed pyridine or pyridone starting material. mdpi.com

Specific Research Focus on 3-Nitro-1,6-naphthyridin-5(6H)-one within the Naphthyridinone Class

Within the diverse class of naphthyridinones, this compound is a specific derivative available for chemical research. This compound is characterized by the presence of a nitro group (-NO2) at the C3 position of the 1,6-naphthyridin-5(6H)-one core. The introduction of a strong electron-withdrawing group like the nitro group is a common strategy in medicinal chemistry to modulate a molecule's electronic properties, reactivity, and potential biological activity.

While extensive published research focusing specifically on the synthesis and applications of this compound is not widespread, its availability from commercial suppliers indicates its use as a building block or intermediate in the synthesis of more complex molecules. lgcstandards.com The synthesis of its parent scaffold, 1,6-naphthyridin-5(6H)-one, has been documented, for example, through the cyclization of 2-(2,2-dimethoxyethyl)nicotinamide (B1626404) in the presence of an acid catalyst. The nitration of naphthyridine and benzonaphthyridine systems is also a known transformation, typically achieved using nitrating agents like a mixture of nitric acid and sulfuric acid.

The specific properties of this compound are cataloged in chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅N₃O₃ | nih.gov |

| Molecular Weight | 191.14 g/mol | nih.gov |

| CAS Number | 1408075-65-9 | lgcstandards.com |

| IUPAC Name | This compound | nih.gov |

| InChI Key | InChI=1S/C8H5N3O3/c12-8-6-3-5(11(13)14)4-10-7(6)1-2-9-8/h1-4H,(H,9,12) | lgcstandards.com |

| Canonical SMILES | C1=CNC2=C(C1=O)C=C(N=C2)N+[O-] | nih.gov |

Further investigation into this specific molecule would be required to fully elucidate its reactivity and potential as a scaffold in the development of new chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-6H-1,6-naphthyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8-6-3-5(11(13)14)4-10-7(6)1-2-9-8/h1-4H,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPJIQYHSLWMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=C1N=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601295426 | |

| Record name | 3-Nitro-1,6-naphthyridin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408075-65-9 | |

| Record name | 3-Nitro-1,6-naphthyridin-5(6H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-1,6-naphthyridin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Nitro 1,6 Naphthyridin 5 6h One and Analogues

Classical and Contemporary Synthesis Approaches

The construction of the 1,6-naphthyridin-5(6H)-one core can be achieved through a variety of classical and contemporary synthetic routes. These approaches primarily involve the formation of the second pyridine (B92270) ring onto a pre-existing pyridine or pyridone moiety.

Cyclization Reactions in Naphthyridinone Core Formation

Cyclization reactions are a cornerstone in the synthesis of heterocyclic systems, including the 1,6-naphthyridinone framework. These methods typically involve the formation of one or two new bonds to close the second ring.

The Skraup synthesis, a classic method for preparing quinolines, can be adapted for the synthesis of naphthyridines. nih.gov In its archetypal form, the reaction involves heating an aniline (B41778) derivative with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822). nih.govwikipedia.org For the synthesis of 1,6-naphthyridines, a 4-aminopyridine (B3432731) derivative would serve as the starting material.

A modified Skraup reaction, known as the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. This variant offers greater flexibility in the substitution pattern of the resulting naphthyridine. For instance, the reaction of an appropriately substituted 4-aminopyridine with an α,β-unsaturated carbonyl compound under acidic conditions can lead to the formation of the 1,6-naphthyridinone ring system. The introduction of a nitro group at the 3-position would likely require the use of a nitro-substituted precursor, although direct examples for 3-nitro-1,6-naphthyridin-5(6H)-one are not prevalent in the literature. A potential strategy could involve the use of a nitro-containing α,β-unsaturated carbonyl compound.

| Starting Material (Aniline/Amine) | Reagent(s) | Conditions | Product | Ref |

| Aniline | Glycerol, H₂SO₄, Nitrobenzene | Heat | Quinoline (B57606) | wikipedia.org |

| 4-Aminopyridine | α,β-Unsaturated aldehyde/ketone | Acid, Heat | Substituted 1,6-Naphthyridine (B1220473) | nih.gov |

| 2-Aminobenzo[f]quinoline | Glycerol, Nitrobenzenesulfonic acid | Heat | Naphtho[2,1-b] wikipedia.orgmdpi.comnaphthyridine | wikipedia.org |

This table presents examples of Skraup and related reactions for the synthesis of quinolines and fused naphthyridines, illustrating the general methodology.

The Friedländer annulation is another powerful method for the synthesis of quinolines and, by extension, naphthyridines. This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminobenzoketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). For the synthesis of 1,6-naphthyridin-5(6H)-ones, the analogous starting material would be a 4-aminonicotinaldehyde (B1271976) or a 4-aminonicotinoyl derivative.

For example, the condensation of a 4-aminonicotinaldehyde with a ketone under basic or acidic catalysis would lead to the formation of the 1,6-naphthyridine ring. To obtain the 3-nitro derivative, one could envision using a starting material that already contains the nitro group, such as 4-amino-2-nitro-nicotinaldehyde, or a reagent with a nitro-activated methylene (B1212753) group. A review on 1,6-naphthyridin-2(1H)-ones describes the synthesis from preformed pyridines, including condensations of 4-aminonicotinaldehydes with compounds like malonamide (B141969). mdpi.com

| 2-Amino-arylcarbonyl | α-Methylene Compound | Catalyst/Conditions | Product | Ref |

| 4-Aminonicotinaldehyde | Malonamide | Piperidine (B6355638), EtOH | 1,6-Naphthyridin-2(1H)-one derivative | mdpi.com |

| 4-Aminonicotinonitrile | Diethyl malonate | NaOEt, EtOH | 4-Amino-1,6-naphthyridin-2(1H)-one derivative | mdpi.com |

| 4-Aminonicotinic acid | Diethyl malonate | - | 4-Hydroxy-1,6-naphthyridin-2(1H)-one derivative | mdpi.com |

This table showcases examples of Friedländer-type condensations for the synthesis of 1,6-naphthyridinone analogues.

Electrocyclic reactions are pericyclic reactions that involve the intramolecular formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product with one fewer π-bond. researchgate.net The formation of a 1,6-naphthyridinone core could potentially be achieved through a 6π-electrocyclization of a suitable acyclic precursor.

For a thermal 6π-electrocyclic reaction, the process is predicted by the Woodward-Hoffmann rules to proceed in a disrotatory fashion. nih.gov A hypothetical precursor for a 1,6-naphthyridinone could be a substituted 1-aza-1,3,5-hexatriene system embedded within a larger molecule. Upon heating, this system could undergo cyclization to form the second pyridine ring. The stereochemistry of any substituents on the termini of the triene system would be specifically controlled by the disrotatory ring closure. While specific examples leading directly to this compound are not readily found, the synthesis of 1,5-naphthyridines through an electrocyclic ring closure of N-(3-pyridyl)aldimines with alkynes has been reported, suggesting the feasibility of this approach for related systems. mdpi.com

| Number of π Electrons | Reaction Condition | Mode of Rotation |

| 4n (e.g., 4) | Thermal | Conrotatory |

| 4n (e.g., 4) | Photochemical | Disrotatory |

| 4n + 2 (e.g., 6) | Thermal | Disrotatory |

| 4n + 2 (e.g., 6) | Photochemical | Conrotatory |

This table summarizes the Woodward-Hoffmann rules for electrocyclic reactions.

Cycloaddition Processes

Cycloaddition reactions, in which two or more unsaturated molecules or parts of the same molecule combine to form a cyclic adduct, are highly efficient for constructing ring systems. The [4+2] cycloaddition, or Diels-Alder reaction, is particularly relevant for the synthesis of six-membered rings like the pyridine ring in naphthyridinones.

Both intermolecular and intramolecular [4+2] cycloadditions can be employed to construct the 1,6-naphthyridinone skeleton. In an intermolecular approach, a pyridine derivative can act as the diene or dienophile, reacting with a suitable partner to form the second ring. For instance, an inverse-electron-demand Diels-Alder reaction could involve a π-deficient pyridine system reacting with an electron-rich dienophile.

Intramolecular [4+2] cycloadditions are particularly powerful as they can rapidly build molecular complexity. nih.govmdpi.com In this approach, the diene and dienophile are tethered within the same molecule. For the synthesis of a 1,6-naphthyridinone, a pyridine ring could be substituted with a side chain containing a diene or dienophile. For example, the intramolecular Diels-Alder reaction of furan-derived β-enamino diketones has been used to synthesize polycyclic pyrano[3,2-c]quinolin-5-one derivatives, a strategy that could be adapted for naphthyridinones. The synthesis of 5,6-dihydrodibenzo[b,h] nih.govwikipedia.orgnaphthyridines via a copper-catalyzed intramolecular [4+2] hetero-Diels-Alder reaction has also been reported. mdpi.com The synthesis of spiro-imidazolones via [4+2]-cycloaddition of 1,3-dienes to 5-methylidene-substituted imidazolones also demonstrates the versatility of this reaction type.

| Diene | Dienophile | Reaction Type | Product | Ref |

| 2-(N-propargylamino)benzaldehydes and arylamines (in situ diene) | Tethered alkyne | Intramolecular Hetero-Diels-Alder | 5,6-Dihydrodibenzo[b,h] nih.govwikipedia.orgnaphthyridines | mdpi.com |

| Furan-derived β-enamino diketone | Tethered alkene | Intramolecular Diels-Alder | Polycyclic pyrano[3,2-c]quinolin-5-one derivatives | |

| 1,3-Dienes | 5-Methylidene-imidazolones | Intermolecular Diels-Alder | Spiro-imidazolones |

This table provides examples of [4+2] cycloaddition reactions for the synthesis of related heterocyclic systems.

[3+2] Cycloadditions in Fused Naphthyridinone Synthesis

[3+2] cycloaddition reactions represent a powerful tool for the construction of five-membered rings, which can be elaborated into fused heterocyclic systems like naphthyridinones. sci-rad.com This type of reaction, also known as a 1,3-dipolar cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.org The versatility of this approach allows for the synthesis of a wide array of five-membered heterocycles, including those with one or multiple heteroatoms. sci-rad.com

The general mechanism of a [3+2] cycloaddition is a concerted, pericyclic process. wikipedia.org The regioselectivity of the reaction is governed by the frontier molecular orbitals of the dipole and the dipolarophile. wikipedia.org For instance, in the reaction of a nitrone (the 1,3-dipole) with an alkene (the dipolarophile), the interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the nitrone is dominant when the alkene bears an electron-donating group. wikipedia.org This leads to the preferential formation of the 5-substituted isoxazolidine. wikipedia.org Conversely, if the alkene is electron-poor, the HOMO of the nitrone and the LUMO of the dipolarophile dictate the regiochemical outcome, favoring the 4-substituted product. wikipedia.org

While direct synthesis of the naphthyridinone core via a single [3+2] cycloaddition step is not commonly reported, this methodology is crucial for creating key precursors. For example, the synthesis of pyrrolidine (B122466) and pyrroline (B1223166) derivatives, which can serve as building blocks for more complex fused systems, can be achieved through the [3+2] cycloaddition of azomethine ylides with alkynes. sci-rad.com These intermediates can then undergo further transformations to construct the desired fused naphthyridinone structure. A metal-free domino [3+2] cycloaddition has also been reported for the construction of naphtho[2,3-d] uchicago.eduorganic-chemistry.orgresearchgate.nettriazole-4,9-dione derivatives, showcasing the potential of this strategy in building complex fused systems. nih.gov

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are extensively used in the synthesis and derivatization of naphthyridinone scaffolds.

The Chan-Lam amination, a copper-catalyzed cross-coupling reaction, is a valuable method for forming aryl carbon-heteroatom bonds. organic-chemistry.org This reaction typically involves the coupling of boronic acids with amines, amides, or other N-H containing compounds. organic-chemistry.org A key advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, at room temperature, and open to the air, making it a more practical alternative to other coupling methods like the Buchwald-Hartwig reaction. organic-chemistry.org

In the context of naphthyridinone synthesis, Chan-Lam amination can be employed to introduce nitrogen-containing substituents onto the naphthyridinone core. For instance, a protocol for the synthesis of triarylamines from simple anilines has been developed using a one-pot domino N-arylation under copper catalysis. nih.gov This highlights the utility of copper-catalyzed C-N bond formation in constructing complex nitrogen-containing molecules. The reaction mechanism is believed to involve the formation of a copper(III) species, with reductive elimination being facilitated by oxygen. organic-chemistry.org More recent developments have focused on expanding the scope of this reaction to include a wider range of nucleophiles and coupling partners. thieme-connect.de An efficient method for the synthesis of unsymmetrical N-arylsulfamides using sulfamoyl azides and arylboronic acids has been developed with a copper chloride catalyst. rsc.org

The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate, is a cornerstone of modern synthetic chemistry. wikipedia.org Its discovery earned Akira Suzuki a share of the 2010 Nobel Prize in Chemistry. wikipedia.org This reaction is widely used to form carbon-carbon bonds, particularly for the synthesis of biphenyls, polyolefins, and styrenes. wikipedia.org

In the derivatization of naphthyridinones, the Suzuki coupling is instrumental. For example, new 1,5-naphthyridine (B1222797) derivatives have been synthesized in high yields by the Suzuki cross-coupling of 2-iodo-1,5-naphthyridine (B12962786) with various aromatic and heteroaromatic boronic acids. researchgate.net This demonstrates the power of the Suzuki reaction in functionalizing the naphthyridine skeleton. The reaction mechanism involves three key steps: oxidative addition of the halide to the palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.orgharvard.edu The use of a base is crucial to activate the boronic acid for transmetalation. organic-chemistry.org The versatility of the Suzuki reaction is further enhanced by the wide range of available boronic acids and the tolerance of various functional groups. harvard.eduorganic-chemistry.org

Table 1: Comparison of Chan-Lam Amination and Suzuki Coupling in Naphthyridinone Synthesis

| Feature | Chan-Lam Amination | Suzuki Coupling |

|---|---|---|

| Catalyst | Copper | Palladium |

| Bond Formed | C-N, C-O, C-S | C-C |

| Coupling Partners | Boronic acids, stannanes, or siloxanes with N-H or O-H compounds | Organoboron compounds with halides or triflates |

| Key Advantage | Mild reaction conditions, often at room temperature and in air | Wide substrate scope and high functional group tolerance |

| Application in Naphthyridinone Synthesis | Introduction of nitrogen-containing substituents | Functionalization and derivatization of the naphthyridinone core |

Reductive Cyclization Strategies for Nitro-Containing Precursors

Reductive cyclization of nitro-containing precursors is a well-established and powerful strategy for the synthesis of nitrogen-containing heterocycles, including naphthyridinones. This approach leverages the readily available nitroarenes as starting materials, which can be easily prepared through nitration reactions. nih.gov The nitro group serves as a masked amino group that can participate in a cyclization reaction upon reduction.

Various reducing agents can be employed to effect the reductive cyclization. Triethyl phosphite (B83602) has been used for the reductive cyclization of nitro compounds to synthesize phenothiazines and anthranils. rsc.org Titanium(III) chloride is another effective reagent for this transformation, proceeding through a single electron transfer mechanism to generate a nitrosoarene intermediate that then undergoes cyclization. nih.gov Palladium-catalyzed reductive amination reactions have also been developed and have proven to be a powerful tool for the synthesis of carbazole (B46965) alkaloids from nitroarenes. nih.gov A significant advancement in this area is the use of iron acetate (B1210297) in combination with an olefin to achieve intermolecular reductive amination of nitroarenes. nih.gov

A key advantage of this strategy is the ability to construct the heterocyclic ring system in a single step from a linear precursor. For instance, a mixture of 2-(2,2-dimethoxyethyl)nicotinamide (B1626404) can be refluxed with TsOH·H2O in toluene (B28343) to yield 1,6-naphthyridin-5(6H)-one in a 66% yield. This particular reaction showcases an acid-catalyzed cyclization and dehydration of an acetal-protected aldehyde onto an amide. While not a direct reductive cyclization of a nitro group, it illustrates the general principle of cyclizing a functionalized precursor to form the naphthyridinone core.

Specific Synthesis of this compound and Related Nitro-Naphthyridinones

The synthesis of the target compound, this compound, and its related nitro-substituted analogues requires specific methods for the introduction of the nitro group onto the pre-formed naphthyridinone scaffold.

Nitration Protocols and Regioselectivity

The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic nitration. The traditional method involves the use of a mixture of fuming nitric acid and a strong co-acid, such as sulfuric acid, to generate the highly reactive nitronium ion (NO₂⁺). frontiersin.org However, these harsh conditions can lead to poor regioselectivity and are not environmentally friendly. frontiersin.org

Modern nitration protocols aim to overcome these limitations by using milder reagents and catalysts, and by controlling the regioselectivity of the reaction. The molar ratio of nitric acid to the aromatic substrate is a critical factor in determining the outcome of the nitration. frontiersin.org Research has shown that effective nitration can be achieved using aqueous 15.8 M nitric acid without the need for a strong co-acid, which can improve selectivity and reduce the environmental impact. frontiersin.org

For the synthesis of this compound, the nitration of the parent 1,6-naphthyridin-5(6H)-one would be the most direct approach. The regioselectivity of this reaction would be governed by the directing effects of the substituents already present on the naphthyridinone ring. The electron-withdrawing nature of the carbonyl group and the pyridine ring would influence the position of the incoming nitro group. Specific studies on the nitration of 1,6-naphthyridin-5(6H)-one are needed to determine the precise conditions and resulting regioselectivity to favor the formation of the 3-nitro isomer.

In a related system, the synthesis of 4-methylamino-3-nitro-1,5-naphthyridine has been reported, which involves the methylamination of a 2-substituted-3-nitro-1,5-naphthyridine derivative. nih.gov This indicates that nitro-substituted naphthyridines can be synthesized and subsequently functionalized. The synthesis of 1,6-naphthyridin-7(6H)-ones has also been reported, which are fluorescent scaffolds that can exist in lactim-lactam tautomeric forms. nih.gov These compounds exhibit interesting photophysical properties, and their synthesis provides a basis for the preparation of substituted analogues, including nitro derivatives. nih.gov

Divergent Synthetic Routes to the 1,6-Naphthyridinone Core

Divergent synthesis provides an efficient pathway to create a variety of structurally related compounds from a common intermediate. For the 1,6-naphthyridinone core, synthetic approaches often begin with a pre-formed pyridine or pyridone ring, which is then elaborated to construct the second fused ring. nih.govmdpi.com

One documented divergent route to the 1,6-naphthyridinone core scaffold involves a multi-step sequence starting from a substituted pyridine. researchgate.net This strategy allows for the systematic construction of the bicyclic system. The key steps are outlined below:

Table 1: Divergent Synthesis of the 1,6-Naphthyridinone Core researchgate.net

| Step | Reagents and Conditions | Description |

|---|---|---|

| i | Boc₂O, DMAP, TEA, DCM, rt, 2 h | Protection of the pyridine nitrogen with a Boc group. |

| ii | tBuLi, DMF, THF, -76 °C – rt, ovn | Formylation of the pyridine ring. |

| iii | Ethylene glycol, p-TsOH, toluene, reflux, ovn | Protection of the newly introduced aldehyde group as a dioxolane. |

| iv | Benzylmagnesium chloride, THF, 0 °C – rt | Grignard reaction to introduce a benzyl (B1604629) group. |

| v | Sodium methoxide, MeOH, 65 °C, 4 h | Intramolecular cyclization to form the pyridone ring. |

The two most common strategies for synthesizing 1,6-naphthyridin-2(1H)-ones, a related isomer, involve either building from a preformed pyridine or a preformed pyridone. nih.govmdpi.com When starting with a preformed pyridine, two main approaches are used: utilizing a 4-chloropyridine (B1293800) derivative or a 4-aminopyridine derivative. mdpi.com For example, ethyl 4,6-dichloro-3-pyridinecarboxylate can be reacted with an amine, followed by condensation with methyl phenylacetate (B1230308) to form the bicyclic structure. mdpi.com Alternatively, a 4-aminonicotinaldehyde can be condensed with a compound like malonamide in the presence of piperidine to yield the 1,6-naphthyridin-2(1H)-one ring system. nih.gov

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a final product that incorporates portions of all the starting materials. mdpi.com These reactions are valued for their atom economy, reduction of synthetic steps, and ability to rapidly generate molecular diversity. mdpi.com

For the synthesis of 1,6-naphthyridine derivatives, MCRs have been employed to achieve diastereoselective synthesis of complex structures. ekb.eg An ABB' type multi-component coupling reaction using 4-aminopyridine and cyclic enol ethers, catalyzed by Camphor sulfonic acid (CSA), has been shown to produce pyrano- and furano-naphthyridine derivatives in high yields. ekb.eg This reaction primarily yields the cis diastereomer, but the diastereoselectivity can be shifted towards the trans isomer by including water as a reagent. ekb.eg

Another approach involves the reaction of enaminones with 2-chloronicotinoyl chloride, which leads to N-acylation products that can subsequently cyclize to form 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones. researchgate.net These MCRs provide a direct and flexible route for the structural elaboration of the 1,6-naphthyridinone scaffold.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the advantages of chemical and biological catalysis to create efficient and selective reaction pathways. The use of enzymes in organic synthesis allows for reactions to be performed under mild conditions with high levels of stereo-, regio-, and chemo-selectivity, which can be challenging to achieve with traditional chemical methods. researchgate.netresearchgate.net

Biocatalytic Approaches to Lactam Ring Construction

The lactam ring is a critical structural motif in many pharmaceuticals, including the 1,6-naphthyridin-5(6H)-one core. nih.govchemistryworld.com Biocatalytic strategies for the asymmetric construction of lactam molecules have been developed as a powerful alternative to traditional chemical methods. nih.gov These methods often leverage engineered enzymes to catalyze intramolecular C-H amidation, leading to the formation of the cyclic amide (lactam) ring. researchgate.netnih.gov

Engineered hemoproteins, such as myoglobin (B1173299) (Mb), have been shown to be effective biocatalysts for this transformation. nih.gov By utilizing readily accessible dioxazolones as nitrene precursors, these enzymes can catalyze intramolecular C-H amidation to form β-, γ-, and δ-lactam rings in good yields and with high enantiomeric excess. nih.gov This biocatalytic strategy provides a general and scalable approach for the selective construction of lactam-containing molecules. nih.gov

Table 2: Biocatalytic Lactam Synthesis via Myoglobin-Catalyzed C-H Amidation nih.gov

| Lactam Ring Size | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| β-Lactam | Aryl-substituted dioxazolone | - | >99 |

| γ-Lactam | Alkyl-substituted dioxazolone | 95 | >99 |

Enzymatic C-H Amidation for Stereoselective Synthesis

Enzymatic C-H amidation represents a significant advance in the selective functionalization of C-H bonds, which are typically unreactive. researchgate.net This method allows for the direct conversion of a C-H bond into a C-N bond, providing a streamlined route to complex nitrogen-containing molecules. nih.gov

Engineered cytochrome P450 enzymes have been developed to perform highly enantioselective intramolecular C-H amidation reactions. nih.gov These enzymes utilize acyl-protected hydroxamates as nitrene precursors to generate a reactive iron-bound carbonyl nitrene intermediate. This intermediate then undergoes site-selective C-H insertion to form the lactam ring. nih.gov A key advantage of this biocatalytic system is its ability to override the inherent reactivity of different C-H bonds, allowing for the divergent synthesis of various lactam sizes (β, γ, and δ) with exceptional control over site-selectivity and stereoselectivity. nih.gov The transformation is highly efficient, achieving up to 1,020,000 total turnovers, and can be performed on a preparative scale. nih.gov

Similarly, engineered myoglobin variants have been successfully used for the asymmetric synthesis of a wide array of lactam structures via intramolecular C-H amidation of dioxazolones. researchgate.netresearchgate.net This approach provides access to enantioenriched β-, γ-, and δ-lactams with high yields and enantioselectivity. researchgate.net Computational and mechanistic studies have provided insight into how the protein environment controls the regioselectivity and stereoselectivity of the reaction. researchgate.netresearchgate.net

Reactivity and Transformation Mechanisms of 3 Nitro 1,6 Naphthyridin 5 6h One

Influence of the Nitro Group on Ring System Reactivity

The nitro group (-NO₂) is a powerful modulator of chemical reactivity, primarily through its electronic effects. Its impact on the 1,6-naphthyridin-5(6H)-one system is multifaceted, activating the molecule towards certain reaction classes while also being capable of participating directly in transformations.

The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry. numberanalytics.com Its influence stems from a combination of inductive and resonance effects that decrease the electron density of the aromatic framework to which it is attached. nih.govyoutube.com

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom through the sigma bond.

Resonance Effect: The nitro group can delocalize the pi-electrons of the aromatic ring onto its oxygen atoms, which is particularly effective when it is positioned at ortho or para positions relative to a reaction site. libretexts.orgchegg.com

In the context of 3-nitro-1,6-naphthyridin-5(6H)-one, these electron-withdrawing properties render the heterocyclic system electron-deficient. nih.gov This reduction in electron density is a critical activating feature, making the scaffold susceptible to attack by nucleophiles. numberanalytics.comyoutube.comyoutube.com The presence of such a group is often a prerequisite for nucleophilic aromatic substitution (SNAr) to occur, as it stabilizes the negatively charged intermediate formed during the reaction. libretexts.orgwikipedia.orgchemicalforums.com The activation of the scaffold facilitates reactions that would otherwise be unfavorable with an unfunctionalized naphthyridinone ring.

Table 1: Influence of Electron-Withdrawing Groups on Aromatic Ring Reactivity

| Feature | Description | Implication for this compound |

| Activating Group | A substituent that increases the reactivity of the aromatic ring. | The nitro group activates the naphthyridinone ring toward nucleophilic attack. numberanalytics.com |

| Deactivating Group | A substituent that decreases the reactivity of the aromatic ring. | For electrophilic aromatic substitution, the nitro group is strongly deactivating. youtube.com |

| Stabilization | The electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) in SNAr reactions. youtube.comwikipedia.org | Enhanced stability of intermediates promotes forward reaction with nucleophiles. |

Beyond its role as an activating group, the nitro group itself can be displaced and serve as a leaving group in certain organic reactions, most notably in nucleophilic aromatic substitution (SNAr). nih.gov While halogens are more common leaving groups, the nitro group can be substituted, particularly when the aromatic ring is highly electron-deficient. stackexchange.com Its ability to be displaced is attributed to its electronegativity and its capacity to stabilize a negative charge as the nitrite (B80452) anion (NO₂⁻). stackexchange.com The combination of its role as an activator and its potential as a leaving group allows for the synthesis of diverse polyfunctionalized compounds. nih.gov

The hydrogen atoms on the carbon adjacent to a nitro group (the α-carbon) exhibit increased acidity due to the powerful electron-withdrawing effect of the -NO₂ group. nih.gov Deprotonation of a nitroalkane by a base leads to the formation of a nitronate ion (or aci-nitro). This species is a versatile nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions. While this compound is a nitro-aromatic compound and lacks a traditional α-carbon with protons, related transformations involving the nitro group, such as its reduction to a nitroso or amino group, represent a fundamental aspect of its reactivity. nih.gov The conversion of the nitro group opens pathways to a wide array of other functional groups. nih.gov

Nucleophilic and Electrophilic Reaction Modalities

The electron-deficient nature of the this compound ring system predisposes it to react with nucleophiles through several mechanistic pathways.

The most common reaction pathway for nitro-activated aromatic systems with nucleophiles is the SNAr addition-elimination mechanism. youtube.com This process begins with the direct attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring. nih.gov This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or a σ-adduct. youtube.comwikipedia.org The negative charge in this intermediate is delocalized across the ring and, crucially, onto the electron-withdrawing nitro group, which provides significant stabilization. libretexts.orgchemicalforums.com In a subsequent, faster step, a leaving group is expelled, and the aromaticity of the ring is restored. wikipedia.org In cases where a good leaving group like a halide is present at a position activated by the nitro group, substitution is the typical outcome. libretexts.org If no such leaving group exists, it is possible for a hydride ion to be eliminated in what is known as Vicarious Nucleophilic Substitution (VNS), though this often requires specific reaction conditions. nih.gov

Table 2: Key Stages of Direct Nucleophilic Attack

| Stage | Description | Intermediate/Product |

| Addition | A nucleophile attacks an electron-poor carbon on the naphthyridinone ring, breaking the aromaticity. youtube.com | σ-adduct (Meisenheimer Complex) youtube.com |

| Stabilization | The negative charge of the intermediate is delocalized over the ring and stabilized by the nitro group. libretexts.org | Resonance-stabilized anionic adduct |

| Elimination | A leaving group (e.g., halide, or potentially the nitro group itself) is expelled, restoring the aromatic system. wikipedia.org | Substituted 1,6-naphthyridinone product |

An alternative pathway for the reaction of nitroarenes with nucleophiles involves a single-electron transfer (SET) from the nucleophile to the nitroaromatic compound. nih.gov This process generates a radical anion of the nitroarene and a radical of the nucleophile. These radical species can then combine to form the same σ-adduct that would be generated via direct nucleophilic attack, or they can undergo other radical-type reactions. nih.gov The feasibility of an SET mechanism is dependent on the reduction potential of the nitroaromatic compound and the oxidation potential of the nucleophile. The strong electron-accepting character of nitroaromatics makes them susceptible to reduction, favoring SET pathways with certain nucleophiles. nih.govrsc.org Flavoenzymes, for example, can reduce nitroaromatic compounds through single-electron transfer mechanisms. nih.gov

Substitution Reactions at the Naphthyridinone Core

The naphthyridinone core of this compound is susceptible to both nucleophilic and electrophilic substitution reactions, although the presence of the deactivating nitro group significantly influences the regioselectivity and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the aromatic rings, exacerbated by the powerful electron-withdrawing nitro group, makes the naphthyridinone core a prime candidate for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org In this type of reaction, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate, often called a Meisenheimer complex, which is stabilized by the presence of electron-withdrawing groups. masterorganicchemistry.com For SNAr to occur, a suitable leaving group, typically a halide, must be present on the ring. libretexts.org The presence of electron-withdrawing groups, such as nitro groups, ortho or para to the leaving group accelerates the reaction by stabilizing the anionic intermediate. libretexts.orgyoutube.com

While specific examples for this compound are not extensively detailed in the provided results, the general principles of SNAr on nitro-substituted aromatic systems are well-established. For instance, the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with amines in water proceeds via an SNAr mechanism where the formation of the Meisenheimer complex is the rate-determining step. rsc.org It is plausible that a halogenated derivative of this compound could undergo similar reactions with various nucleophiles like amines, alkoxides, or thiolates to introduce new functionalities onto the naphthyridinone scaffold.

Electrophilic Aromatic Substitution:

In contrast to nucleophilic substitution, electrophilic aromatic substitution on the this compound core is expected to be challenging. The nitro group is a strong deactivating group, making the aromatic ring less susceptible to attack by electrophiles. msu.edu Reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation typically require forcing conditions when a deactivating group is present. msu.edumasterorganicchemistry.comlibretexts.org For example, the nitration of nitrobenzene (B124822) requires heating with a mixture of nitric acid and fuming sulfuric acid. libretexts.org

Should an electrophilic substitution reaction occur on this compound, the directing effect of the existing substituents would determine the position of the incoming electrophile. Both the nitro group and the carbonyl group of the lactam are meta-directing for electrophilic attack. Therefore, any further substitution would likely occur at positions meta to these groups.

Reduction and Oxidation Pathways

The nitro group and the heterocyclic ring system of this compound are amenable to a range of reduction and oxidation reactions, providing pathways to diverse functionalized derivatives.

The reduction of the nitro group is a fundamental transformation in organic synthesis, offering access to a variety of nitrogen-containing functionalities. wikipedia.orgchemeurope.com The selective reduction of the nitro group in this compound to an amino group, to form 3-amino-1,6-naphthyridin-5(6H)-one, is a key step in the synthesis of many biologically active compounds. niscpr.res.inresearchgate.net

Reduction to Amines:

Aromatic nitro compounds can be reduced to their corresponding anilines using various reagents. wikipedia.org Common methods include catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon, and chemical reduction with metals such as iron, tin, or zinc in acidic media. wikipedia.orgniscpr.res.in For molecules with other reducible functional groups, selective reduction methods are crucial. niscpr.res.in Systems like sodium borohydride (B1222165) in the presence of transition metal complexes, such as Ni(PPh3)4, have been shown to effectively reduce nitroaromatic compounds to amines. jsynthchem.com Another approach involves using hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder, which allows for the selective and rapid reduction of nitro groups at room temperature. niscpr.res.in

Table 1: Reagents for the Reduction of Aromatic Nitro Compounds to Amines

| Reagent/System | Conditions | Notes |

| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | H₂ gas | Widely used industrial method. wikipedia.org |

| Iron (Fe) in acidic media | e.g., HCl | Classical and cost-effective method. wikipedia.org |

| Tin(II) chloride (SnCl₂) | Acidic conditions | Common laboratory reagent. wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Can be used for selective reductions. wikipedia.org | |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol | A milder, more selective system. jsynthchem.com |

| Hydrazine glyoxylate / Zn or Mg | Room Temperature | Rapid and selective. niscpr.res.in |

Reduction to Nitroso and Oxime:

The partial reduction of the nitro group can lead to the formation of nitroso or oxime functionalities. The reduction of nitro compounds to hydroxylamines can be achieved using reagents like zinc metal in aqueous ammonium (B1175870) chloride or diborane. wikipedia.org Nitroso compounds and their tautomeric oxime forms are intermediates in the reduction of nitro compounds to amines. stackexchange.comyoutube.com The stability generally favors the oxime tautomer over the nitroso form. stackexchange.com Specific reagents like tin(II) chloride or chromium(II) chloride are known to reduce nitro compounds to oximes. wikipedia.orgchemeurope.com

Information regarding the specific oxidative transformations of side chains and the ring system of this compound is limited in the provided search results. However, general principles of heterocyclic chemistry suggest that the pyridine (B92270) ring could be susceptible to oxidation, potentially leading to N-oxides. The presence of any alkyl side chains would offer sites for oxidative functionalization.

Ring-Opening and Rearrangement Processes

The lactam structure within the this compound core introduces the possibility of ring-opening and rearrangement reactions, which can be synthetically useful for creating novel molecular scaffolds.

The amide bond within the lactam ring of this compound can be cleaved through hydrolysis, typically under acidic or basic conditions. masterorganicchemistry.comresearchgate.net This ring-opening reaction would result in the formation of an amino acid derivative.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam is protonated, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Subsequent attack by water, followed by proton transfer and elimination of the nitrogen atom, leads to the cleavage of the C-N bond and the formation of a carboxylic acid and an ammonium species. masterorganicchemistry.comyoutube.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion directly attacks the carbonyl carbon of the lactam. researchgate.netyoutube.com This is followed by the cleavage of the amide bond. The hydrolysis of β-lactams, for example, is significantly faster under basic conditions compared to neutral or acidic conditions. nih.gov The rate of hydrolysis is also influenced by temperature, with higher temperatures leading to faster degradation. nih.gov It is important to note that the stability of lactam-containing compounds can be a concern, as hydrolysis can lead to decomposition and loss of biological activity. acs.org

Lactams can undergo ring expansion reactions to form larger ring systems. nih.gov One such method involves the N-acylation of a lactam followed by a base-promoted rearrangement. nih.gov For instance, a conjugate addition/ring expansion (CARE) cascade reaction has been developed to synthesize medium-sized and macrocyclic bis-lactams from cyclic imides and primary amines. nih.gov While specific examples for this compound are not available, it is conceivable that similar strategies could be applied to this scaffold to generate novel, expanded ring structures. Another type of intramolecular rearrangement observed in naphthyridine chemistry is the Smiles rearrangement, which has been used to synthesize 1-amino-3-oxo-2,7-naphthyridines. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For a substituted naphthyridinone like 3-nitro-1,6-naphthyridin-5(6H)-one, these calculations can provide a deep understanding of its electronic nature, stability, and reactivity.

Molecular Orbital Analysis and Electronic Structure Determination

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The distribution and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest.

The electronic structure of this compound is characterized by the delocalized π-system of the naphthyridine core, influenced by the electron-withdrawing nitro group and the lactam functionality. The HOMO is expected to be distributed primarily over the electron-rich portions of the aromatic rings, while the LUMO would likely be centered on the electron-deficient nitro group and the pyridinone ring. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's reactivity and spectral properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Hypothetical Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.2 | Primarily located on the naphthyridine ring system. |

| LUMO | -2.5 | Primarily located on the nitro group and C3. |

| HOMO-LUMO Gap | 4.7 | Indicates moderate kinetic stability. |

Note: The values in this table are illustrative and represent plausible outcomes of a quantum chemical calculation.

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a powerful computational method for studying the mechanisms of chemical reactions. For this compound, DFT could be used to investigate various reaction pathways, such as its synthesis via nitration of the parent 1,6-naphthyridin-5(6H)-one, or its subsequent functionalization.

DFT calculations can map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. This allows for the determination of reaction barriers and the prediction of the most favorable reaction pathways. For instance, a DFT study on the nitration of 1,6-naphthyridin-5(6H)-one would likely show that the C3 position is electronically favored for electrophilic attack due to the directing effects of the existing ring nitrogens and the carbonyl group.

Conformational Analysis and Energy Minimization

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. While the naphthyridine core of this compound is largely planar, the nitro group can rotate relative to the ring.

Energy minimization calculations, typically performed using methods like DFT, can identify the most stable conformation (the global minimum on the potential energy surface). For this molecule, the lowest energy conformation would likely have the nitro group being coplanar with the naphthyridine ring to maximize π-conjugation, although steric hindrance could lead to a slightly twisted conformation being favored.

Mechanistic Elucidation through Computational Chemistry

Computational chemistry offers profound insights into the dynamics and energetics of chemical reactions, moving beyond static pictures of molecular structure.

Transition State Analysis of Key Reactions

The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for a reaction to proceed. Identifying the geometry and energy of the transition state is key to understanding reaction kinetics.

For a reaction involving this compound, such as a nucleophilic aromatic substitution, transition state analysis using DFT could reveal the geometry of the Meisenheimer complex-like intermediate and the associated energy barrier. This would provide valuable information on the reaction rate and the influence of substituents on reactivity.

Proton Transfer Dynamics and Zwitterionic State Analysis

The presence of both acidic (N-H in the lactam) and basic (ring nitrogens) sites in this compound suggests the possibility of intramolecular or intermolecular proton transfer. The molecule can exist in a zwitterionic form where the proton from the lactam nitrogen has transferred to one of the other nitrogen atoms.

Computational studies can be employed to analyze the energetics of this proton transfer and the stability of the resulting zwitterionic state. By mapping the potential energy surface for proton movement, it is possible to determine the barrier to proton transfer and the relative energies of the neutral and zwitterionic forms. This is particularly relevant for understanding the molecule's behavior in different solvent environments and its potential for tautomerism.

Table 2: Hypothetical Relative Energies of Tautomers and Zwitterions

| Species | Relative Energy (kcal/mol) |

| This compound (Neutral) | 0.0 |

| Zwitterion (Proton on N1) | +15.2 |

| Zwitterion (Proton on N6) | +8.5 |

Note: The values in this table are for illustrative purposes to demonstrate the potential outcomes of a computational analysis.

Prediction of Reactivity and Regioselectivity

The reactivity of the this compound scaffold is dictated by the interplay of its constituent functional groups and the aromatic system. The naphthyridine ring system itself shares similarities with quinoline (B57606) in its reactivity patterns. nih.gov The presence of an electron-withdrawing nitro group at the 3-position significantly influences the electronic distribution of the bicyclic system.

Computational predictions suggest that the nitro group is susceptible to reduction, which would transform it into an amino group, a common metabolic pathway and a versatile handle for further chemical modification. evitachem.com This nitro group can also participate in nucleophilic substitution reactions. evitachem.com Furthermore, the carbonyl group within the pyridone ring can engage in condensation reactions with various nucleophiles. evitachem.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful techniques to explore how a molecule like this compound might interact with biological targets at an atomic level. These methods are fundamental in modern drug discovery for predicting binding affinity and understanding the structural basis of activity.

Ligand-Protein Binding Mode Predictions via Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. For the broader class of 1,6-naphthyridinones, docking studies have been instrumental in elucidating potential mechanisms of action. In a notable study on benzo[h] ijpsonline.comresearchgate.netnaphthyridin-2(1H)-one analogs, which share a core structure, molecular docking was used to explore their binding conformations within the active site of the mechanistic target of rapamycin (B549165) (mTOR) kinase (PDB code: 5FLC). ijpsonline.comijpsonline.com

The typical docking protocol involves preparing the protein crystal structure by removing structural water molecules and any co-crystallized native ligands. ijpsonline.com Software such as the Surflex-Docking module in Sybyl or the Ligand Fit module in Discovery Studio is then employed to position the ligand analogs into the defined binding pocket. ijpsonline.com

Analysis of the resulting docking poses reveals key interactions that stabilize the ligand-protein complex. These interactions often include:

Hydrogen Bonds: Studies on various heterocyclic inhibitors show that hydrogen bonds with crucial amino acid residues like Glycine, Aspartate, Arginine, and Serine are common. nih.gov

Ionic Bonds: Interactions with charged residues, such as Aspartate, can also play a role in anchoring the ligand. nih.gov

Hydrophobic Interactions: The aromatic rings of the naphthyridine core are expected to form favorable hydrophobic interactions with nonpolar residues in the binding site.

The table below summarizes typical interactions observed in docking studies of heterocyclic compounds, providing a model for what could be expected for this compound.

| Compound Class | Protein Target | PDB Code | Key Interacting Residues | Interaction Types | Binding Score (kcal/mol) |

| Benzo[h] ijpsonline.comresearchgate.netnaphthyridin-2(1H)-one Analogs | mTOR Kinase | 5FLC | Not specified | Not specified | Not specified |

| Imidazole Derivative | Cytochrome c peroxidase | 2X08 | Gly41, Asp37 | Hydrogen bond, Ionic bond | -6.47 |

| Thiazole Derivative | Cytochrome c peroxidase | 2X08 | His181, Gly41, Val45, Arg184 | Hydrogen bond | -5.49 |

| Triazine Derivative | Cytochrome c peroxidase | 2X08 | Gly41, Asp37, Arg184 | Hydrogen bond | -5.79 |

This table is generated based on data from multiple sources ijpsonline.comijpsonline.comnih.gov to illustrate the types of results obtained from molecular docking studies.

These predictive studies are crucial for guiding the design of new derivatives with improved binding affinity and selectivity. ijpsonline.com

Structure-Activity Relationship (SAR) Computational Analysis

Structure-Activity Relationship (SAR) studies aim to identify which parts of a molecule are essential for its biological activity. Computational SAR, particularly through three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, provides a quantitative model linking chemical structure to activity. ijpsonline.com

For analogs of the 1,6-naphthyridinone scaffold, 3D-QSAR studies have been successfully applied. ijpsonline.comijpsonline.com Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. ijpsonline.com These models generate contour maps that highlight regions around the molecule where specific physicochemical properties are predicted to influence biological activity. ijpsonline.com

Key findings from such computational analyses on related scaffolds include:

Electrostatic Fields: The distribution of charge is critical. The models often indicate that electronegative groups in certain regions enhance activity, while electropositive groups in other areas are favorable. ijpsonline.com

Hydrophobic Fields: The models can map out areas where bulky, hydrophobic substituents would increase potency by interacting with nonpolar pockets in the receptor. ijpsonline.com

Hydrogen Bond Donor/Acceptor Fields: The analysis identifies specific locations where hydrogen bond donors or acceptors are required for optimal interaction with the target protein. ijpsonline.com

SAR studies on various 1,6-naphthyridine (B1220473) derivatives have consistently shown that specific substitutions are crucial for activity. For instance, in a series of 1H-imidazo[4,5-h] ijpsonline.comresearchgate.netnaphthyridin-2(3H)-ones, an N-1 alkyl substituent with a terminal amino group and a hydrophobic group at the N-3 position were found to be essential for inhibiting c-Met kinase. nih.gov Similarly, for 8-hydroxy-1,6-naphthyridines, the presence of the 8-hydroxyl group was critical for anti-parasitic activity. nih.gov The combination of these computational models with molecular docking results provides a powerful theoretical basis for designing novel and more potent inhibitors. ijpsonline.com

Derivatization and Structural Modification Strategies

Introduction of Functional Groups

The presence of the electron-withdrawing nitro group and the lactam functionality provides reactive sites for the introduction of a variety of functional groups, enabling the exploration of the chemical space around the 1,6-naphthyridinone core.

Halogenation of the naphthyridinone ring serves as a key step for introducing further diversity. The presence of a halogen atom, typically chlorine or bromine, provides a handle for subsequent cross-coupling reactions. While specific examples detailing the direct halogenation of 3-nitro-1,6-naphthyridin-5(6H)-one are not extensively documented in readily available literature, the general principles of electrophilic aromatic substitution on nitro-activated heterocyclic systems suggest that such reactions would likely proceed at positions activated by the ring nitrogens and deactivated by the nitro group.

In related naphthyridine systems, halogenation is a common strategy to create precursors for further functionalization. For instance, chloro-substituted naphthyridines are often used as substrates in palladium-catalyzed cross-coupling reactions. It is plausible that similar strategies could be applied to this compound, a concept referred to as "cryptic halogenation" where the halogen is introduced to facilitate a subsequent reaction and is not present in the final product.

The nitrogen atom of the lactam ring (N-6) in this compound is a prime site for functionalization. Alkylation, acylation, and tosylation at this position can significantly alter the steric and electronic properties of the molecule.

Alkylation of the lactam nitrogen is a common strategy in the synthesis of naphthyridinone analogues. Generally, this can be achieved by treating the parent naphthyridinone with an alkyl halide in the presence of a suitable base. The choice of base and solvent can influence the regioselectivity of alkylation, particularly in systems where O-alkylation is a competing pathway. For instance, in the alkylation of similar pyridone systems, the use of alkali metal salts in polar aprotic solvents like DMF tends to favor N-alkylation, while silver salts in nonpolar solvents can lead to O-alkylation.

Acylation and tosylation of the N-6 position introduce carbonyl and sulfonyl functionalities, respectively. These modifications can serve to introduce further points of diversity or to modulate the electronic nature of the heterocyclic system. These reactions are typically carried out using the corresponding acyl or tosyl chlorides in the presence of a base.

| Modification | Reagents | Potential Products |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | 6-Alkyl-3-nitro-1,6-naphthyridin-5(6H)-one |

| N-Acylation | Acyl chloride, Base (e.g., Pyridine (B92270), Et3N) | 6-Acyl-3-nitro-1,6-naphthyridin-5(6H)-one |

| N-Tosylation | Tosyl chloride, Base (e.g., Pyridine) | 3-Nitro-6-tosyl-1,6-naphthyridin-5(6H)-one |

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, are powerful tools for the introduction of alkynyl and aryl groups onto heterocyclic scaffolds. To utilize these reactions, a halogenated derivative of this compound would first be required, as discussed in section 5.1.1.

The Sonogashira coupling would enable the introduction of terminal alkynes, providing a linear extension to the molecular framework. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base to couple a vinyl or aryl halide with a terminal alkyne.

The Suzuki coupling allows for the formation of a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an aryl or vinyl halide. This reaction is widely used to synthesize biaryl compounds and offers a broad substrate scope and functional group tolerance. The introduction of various substituted aryl groups can significantly impact the pharmacological properties of the resulting molecules.

While direct applications of these coupling reactions on this compound are not prominently reported, their successful use in the functionalization of other nitronaphthyridine and quinolone systems suggests their feasibility and potential for generating a diverse library of analogues.

Design and Synthesis of Naphthyridinone Analogues

The development of novel naphthyridinone analogues often involves more substantial modifications to the core structure, including the diversification of side chains and a systematic investigation of the electronic effects of various substituents.

Modification of side chains attached to the 1,6-naphthyridinone core is a key strategy for exploring structure-activity relationships (SAR). This can involve the elongation, branching, or introduction of various functional groups onto existing side chains. For instance, if an alkyl group is present at the N-6 position, it can be further functionalized through reactions such as halogenation followed by nucleophilic substitution.

In broader studies of naphthyridine derivatives, extensive modifications of side chains have been shown to have a profound impact on their biological activity. For example, in a series of 1,6-naphthyridinone derivatives developed as AXL inhibitors, the nature of the substituent at the N-1 position was found to be critical for potency and selectivity. mdpi.com

The introduction of additional substituents with varying electronic properties (electron-donating or electron-withdrawing) can further modulate the reactivity of the naphthyridinone core. For example, the introduction of an electron-donating group, such as a methoxy or amino group, could partially counteract the deactivating effect of the nitro group in certain positions, potentially altering the regioselectivity of subsequent reactions. Conversely, the addition of another electron-withdrawing group would further decrease the electron density of the ring system.

Computational studies on related nitro-aromatic compounds have shown that the position and nature of substituents significantly influence the electronic distribution and frontier molecular orbital energies, which in turn affect their chemical reactivity and interaction with biological targets. A systematic investigation of these electronic effects is crucial for the rational design of novel this compound analogues with desired properties.

Construction of Fused Polycyclic Naphthyridinone Systems

The planar structure of the 1,6-naphthyridine (B1220473) core serves as a versatile template for the synthesis of more complex, fused polycyclic systems. These extended aromatic structures are of interest for their potential applications in materials science and as scaffolds in medicinal chemistry. Various synthetic strategies have been developed to construct additional rings onto the naphthyridinone framework, primarily through intramolecular cyclization reactions.

One prominent strategy involves acid-mediated intramolecular Friedel-Crafts-type reactions. rsc.orgrsc.org For instance, a mild and efficient route to tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines has been developed utilizing the intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles. rsc.orgrsc.org In this approach, the cyano group acts as a one-carbon synthon, and the reaction is effectively promoted by acids such as trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄). rsc.orgrsc.org This method has proven successful for creating a variety of fused heterocyclic structures, including benzo[b] rsc.orgnih.govnaphthyridin-10-amine, benzo[h]naphtho[1,2-b]naphthyridin-7-amine, and benzo[b]thieno[2,3-h]naphthyridin-6-amine, with good to excellent yields. rsc.org

Another approach is the intramolecular oxidative cyclization. An example of this is the transformation of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines into benzo[b]chromeno[4,3,2-de] rsc.orgnih.govnaphthyridines when refluxed in formic acid. mdpi.com This reaction proceeds through the formation of a new tetrahydropyridine ring, followed by dehydration and oxidation by atmospheric oxygen to yield the final fused aromatic system. mdpi.com

The following table summarizes representative examples of intramolecular cyclization reactions used to form fused polycyclic naphthyridine systems.

| Starting Material Precursor | Reagents/Conditions | Fused Polycyclic Product | Yield (%) |

| 4-(phenylamino)quinoline-3-carbonitrile | CF₃SO₃H, CH₂Cl₂, room temp, 0.5 h | Tetracyclic benzo[b] rsc.orgnih.govnaphthyridin-amine derivative | 84 |

| 4-(naphthalen-1-ylamino)nicotinonitrile | H₂SO₄, room temp, 0.5 h | Benzo[h]naphtho[1,2-b]naphthyridin-7-amine | 70 |

| 4-(benzo[b]thiophen-4-ylamino)nicotinonitrile | H₂SO₄, room temp, 0.5 h | Benzo[b]thieno[2,3-h]naphthyridin-6-amine | 98 |

| 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile | Formic acid, reflux, 2 h | 10,11,12,13-tetrahydrobenzo[b]chromeno[4,3,2-de] rsc.orgnih.govnaphthyridine | 61-85 |

Furthermore, the incorporation of a cyclic urea pharmacophore into the 1,6-naphthyridine framework by constraining the 7,8-positions has led to the creation of 1H-imidazo[4,5-h] rsc.orgnih.govnaphthyridin-2(3H)-one, a novel tricyclic system identified as a class of c-Met kinase inhibitors. rsc.org This demonstrates how strategic derivatization can lead to the construction of fused systems with specific biological activities. rsc.org

Combinatorial Chemistry Approaches to Compound Libraries

The 1,6-naphthyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological receptors. This makes it an attractive core for the development of compound libraries for drug discovery. Combinatorial chemistry provides a set of techniques for the rapid synthesis of a large number of different but structurally related molecules, which can then be screened for biological activity.

The application of combinatorial principles to the 1,6-naphthyridin-5(6H)-one core would involve the systematic introduction of a variety of substituents at different positions on the bicyclic ring system. Key positions for derivatization include the nitrogen atom at position 6, and the carbon atoms at positions 2, 3, 4, 7, and 8, provided they are not already part of the core structure or involved in fusion. A study on 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds, synthesized via intramolecular cobalt-catalyzed [2 + 2 + 2] cyclizations, has been exploited for the generation of a 101-membered library through the formation of ureas, amides, and sulfonamides. nih.gov

Automated Synthesis Techniques for Derivatization

Automated synthesis platforms are instrumental in realizing the potential of combinatorial chemistry by enabling the high-throughput production of compound libraries. These systems utilize robotics to perform repetitive synthetic steps, such as reagent addition, heating, cooling, and purification, allowing for the parallel synthesis of hundreds or thousands of compounds.

While specific examples of automated synthesis focused solely on this compound are not prevalent in the literature, the synthetic routes available for 1,6-naphthyridinones are amenable to automation. For instance, multi-component reactions, which are highly efficient in generating molecular diversity, could be adapted for automated platforms. The derivatization of the N-6 position of the 1,6-naphthyridin-5(6H)-one core with a variety of alkyl or aryl halides, or the coupling of different amines or other nucleophiles at activated positions on the ring, are examples of reactions that can be readily automated. The use of solid-phase synthesis, where the naphthyridinone core is attached to a resin bead, would further simplify the purification process in an automated workflow, as excess reagents and by-products can be washed away before the final compound is cleaved from the support.

High-Throughput Screening Library Generation

The ultimate goal of combinatorial synthesis is often the generation of libraries for high-throughput screening (HTS). HTS involves the rapid, automated testing of large numbers of compounds against a specific biological target to identify "hits"—compounds that show activity. The design of these libraries is crucial for the success of an HTS campaign.

For a scaffold such as 1,6-naphthyridin-5(6H)-one, a screening library would be designed to maximize structural diversity around the core. This involves using a wide range of building blocks in the combinatorial synthesis to explore different sizes, shapes, and electronic properties of the substituents. The resulting library should contain compounds with a broad range of physicochemical properties to increase the chances of finding a hit that can be optimized into a lead compound. Commercial and academic screening collections often include libraries built around privileged scaffolds like naphthyridines. ku.edu These libraries are typically filtered to ensure they consist of drug-like molecules, often adhering to guidelines such as Lipinski's Rule of Five, and are purified to a high degree to avoid false positives in screening assays. ku.edu

The table below outlines the key considerations in the design and generation of a hypothetical HTS library based on the 1,6-naphthyridin-5(6H)-one scaffold.

| Design Parameter | Strategy for 1,6-Naphthyridin-5(6H)-one Library | Rationale |

| Scaffold | This compound | A privileged heterocyclic core with defined points for derivatization. The nitro group offers a handle for further modifications (e.g., reduction to an amine). |

| Diversity Points | N-6, C-2, C-4, C-7, C-8 positions | Allows for comprehensive exploration of the chemical space around the core scaffold. |

| Building Blocks | Diverse sets of alkyl halides, boronic acids, amines, sulfonyl chlorides, etc. | To introduce a wide range of functional groups and physicochemical properties (e.g., hydrophobicity, polarity, charge). |

| Synthesis Method | Parallel synthesis (solution or solid-phase) | Enables the efficient and rapid production of a large number of discrete compounds. |

| Purification | Automated chromatography (e.g., HPLC) | To ensure high purity of the library compounds, which is critical for reliable HTS data. |

| Quality Control | LC-MS and NMR for each compound | To confirm the identity and purity of the synthesized molecules. |

By applying these combinatorial and high-throughput principles, the this compound scaffold can be systematically elaborated to generate extensive compound libraries, facilitating the discovery of novel bioactive molecules.

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule with the complexity of 3-nitro-1,6-naphthyridin-5(6H)-one, a combination of one-dimensional and advanced two-dimensional (2D) NMR techniques is essential for unambiguous assignment of all proton and carbon signals.

Advanced NMR Techniques for Complex Structural Assignment (e.g., 2D-NMR)

The structure of this compound presents a unique set of protons and carbons within its heterocyclic framework. While 1D ¹H and ¹³C NMR provide initial chemical shift data, significant signal overlap and complex coupling patterns necessitate the use of 2D-NMR experiments for complete structural assignment. ic.ac.uk Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical in this regard. slideshare.net

A typical ¹H NMR spectrum would exhibit signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing nitro group and the pyridone ring. The COSY spectrum reveals proton-proton coupling networks, allowing for the tracing of adjacent protons within the naphthyridine core. For instance, correlations would be expected between H-2, H-4, and H-7, H-8.

The HSQC spectrum correlates each proton to its directly attached carbon atom, providing a clear map of C-H one-bond connectivities. This is particularly useful in assigning the carbon signals of the aromatic rings. The HMBC experiment, which shows correlations between protons and carbons over two to three bonds, is crucial for identifying quaternary carbons and for piecing together the entire molecular skeleton. For example, the proton at H-4 would show a correlation to the carbon of the nitro group (C-3) and the carbonyl carbon (C-5), confirming their proximity.

A hypothetical data table summarizing the expected ¹H and ¹³C NMR chemical shifts for this compound, based on analysis of similar naphthyridinone structures, is presented below.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2 | δ 8.7-8.9 | δ 145-148 | C-4, C-8a |

| 3 | - | δ 148-152 | - |

| 4 | δ 9.0-9.2 | δ 120-123 | C-2, C-3, C-4a, C-5 |

| 4a | - | δ 125-128 | - |

| 5 | - | δ 160-165 | - |

| 6 (NH) | δ 11.0-12.0 | - | C-5, C-7, C-8a |

| 7 | δ 7.5-7.7 | δ 115-118 | C-5, C-8, C-8a |

| 8 | δ 8.3-8.5 | δ 135-138 | C-4a, C-7 |

| 8a | - | δ 140-143 | - |

Note: The chemical shifts are estimated based on data from related naphthyridinone structures and the known electronic effects of the nitro and carbonyl groups. Actual values may vary depending on the solvent and experimental conditions.

Elucidation of Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular hydrogen bonding can significantly influence the conformation and properties of a molecule. In this compound, the potential for intramolecular hydrogen bonding exists, particularly involving the N-H proton of the lactam ring. The chemical shift of the N-H proton can be indicative of its involvement in hydrogen bonding; a downfield shift often suggests such an interaction. researchgate.netevitachem.com

Temperature-dependent NMR studies can provide further evidence for intramolecular hydrogen bonding. A reduced temperature coefficient (dδ/dT) for the N-H proton signal compared to that of a non-hydrogen-bonded N-H group would support the presence of a stable intramolecular hydrogen bond. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space proximities between protons, which can help to confirm the conformation stabilized by the hydrogen bond.

Mass Spectrometry (MS)